8-Fluoro-2-(trifluoromethyl)quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
1260822-46-5 |
|---|---|
Molecular Formula |
C9H4F4N2 |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
8-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4F4N2/c10-6-3-1-2-5-4-14-8(9(11,12)13)15-7(5)6/h1-4H |
InChI Key |
QDMFVXVDSHJAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 2 Trifluoromethyl Quinazoline and Its Quinazoline Analogues
General Synthetic Strategies for Quinazoline (B50416) Core Formation
The construction of the fundamental quinazoline ring system can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Cyclization Reactions and Annulation Techniques
Cyclization and annulation reactions are foundational to the synthesis of the quinazoline core, often involving the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.
One of the most traditional and widely used methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). researchgate.netmdpi.com This method is valued for its simplicity, though it can require high temperatures and lengthy reaction times. researchgate.net Microwave irradiation has been successfully employed to accelerate the Niementowski reaction, often leading to improved yields and shorter reaction times. researchgate.net
The Friedländer annulation offers another pathway to quinoline (B57606) derivatives and can be adapted for quinazoline synthesis. This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group. masterorganicchemistry.comucla.edu The reaction is often catalyzed by acids or Lewis acids. ucla.edu
Intramolecular cyclization strategies are also prevalent. For instance, substituted 2-aminobenzonitriles can undergo cyclization with various reagents like guanidine (B92328) to form diaminoquinazolines, although yields can be modest. acs.org Another approach involves the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to yield quinazolin-4-ones. rsc.org
Metal-Catalyzed Cross-Coupling Approaches for Quinazoline Derivatization
Metal-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of the quinazoline core, allowing for the introduction of a wide array of substituents. colab.wsacs.org Palladium and copper catalysts are most commonly employed for these transformations. colab.wsresearchgate.net
Palladium-catalyzed cross-coupling reactions are particularly versatile. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a powerful method for forming C-C bonds and introducing aryl or heteroaryl groups onto the quinazoline scaffold. colab.wsnih.gov Other notable palladium-catalyzed reactions include:
Kumada coupling: Utilizes Grignard reagents. colab.ws
Negishi coupling: Employs organozinc reagents. colab.ws
Stille coupling: Involves organostannanes. colab.ws
Sonogashira coupling: Used for the introduction of alkyne moieties. colab.ws
Buchwald-Hartwig amination: For the formation of C-N bonds. colab.wsacs.orgopenmedicinalchemistryjournal.com
These reactions often exhibit high functional group tolerance and can be used to selectively modify halogenated quinazoline precursors. acs.org For example, in polyhalogenated quinazolines, the order of reactivity of the halogens (I > Br > Cl) can be exploited for regioselective functionalization. acs.org
Copper-catalyzed cross-coupling reactions , such as the Ullmann-type coupling, provide a cost-effective alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. researchgate.netnih.gov These reactions are often used in the synthesis of substituted quinazolines from precursors like (2-bromophenyl)methylamines and amides. nih.gov
Interactive Table: Metal-Catalyzed Cross-Coupling Reactions for Quinazoline Synthesis.
| Cross-Coupling Reaction | Catalyst | Reactants | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Organoboron compounds, Organic halides | C-C |
| Kumada | Palladium | Grignard reagents, Organic halides | C-C |
| Negishi | Palladium | Organozinc reagents, Organic halides | C-C |
| Stille | Palladium | Organostannanes, Organic halides | C-C |
| Sonogashira | Palladium/Copper | Terminal alkynes, Organic halides | C-C (alkyne) |
| Buchwald-Hartwig | Palladium | Amines, Organic halides | C-N |
Multicomponent Reaction Protocols in Quinazoline Synthesis
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like quinazolines in a single step from three or more starting materials. nih.gov MCRs offer several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govwikipedia.org
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of quinazolinone derivatives. wikipedia.orgmdpi.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, complex polycyclic quinazolinones can be constructed in a convergent manner. wikipedia.orgmdpi.com For instance, isoindolo[1,2-b]quinazolinone derivatives have been synthesized via an Ugi-4CR followed by a metal-catalyzed intramolecular N-arylation. mdpi.com
Other MCRs for quinazoline synthesis often involve the condensation of anilines, aldehydes, and a nitrogen source, such as ammonium (B1175870) iodide, under metal-free conditions. masterorganicchemistry.com These methods provide a facile route to substituted quinazolines from simple and readily available starting materials. masterorganicchemistry.com
Direct and Indirect Introduction of Trifluoromethyl Groups into Quinazoline Systems
The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Various methods have been developed for the introduction of this group onto heterocyclic scaffolds like quinazoline.
Direct trifluoromethylation involves the introduction of the CF3 group onto a pre-formed quinazoline ring. This can be achieved through radical, nucleophilic, or electrophilic pathways. Radical trifluoromethylation often utilizes reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) in the presence of an oxidant. wikipedia.org This method has been shown to be effective for the direct trifluoromethylation of a variety of heterocycles. wikipedia.org Other radical trifluoromethylating agents include trifluoroiodomethane (CF3I) and bis(trifluoroacetyl) peroxide.
Indirect methods for introducing the trifluoromethyl group typically involve the use of CF3-containing building blocks in the synthesis of the quinazoline ring. For example, 2-(trifluoromethyl)benzoxazinone can be prepared by the acylation of anthranilic acid with trifluoroacetic anhydride, which can then be converted to various 2-(trifluoromethyl)quinazolinone derivatives by reaction with amines. Another approach is the condensation of 1,1,1-trifluoro-2,4-diones with 2-(aminomethyl)pyridine to yield trifluoromethyl-substituted pyrroles, which can be further elaborated.
Selective Fluorination Techniques for Quinazoline Scaffolds, Specifically at the 8-Position
The introduction of a fluorine atom at a specific position on the quinazoline ring can significantly influence its biological activity. Selective fluorination, particularly at the 8-position, requires careful consideration of the electronic properties of the quinazoline system and the choice of fluorinating agent.
Electrophilic fluorination is a common method for introducing fluorine onto aromatic rings. Reagents such as Selectfluor® are often used for this purpose. colab.ws The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In the case of quinazoline, the nitrogen atoms are deactivating, making direct electrophilic fluorination challenging. However, the presence of activating groups on the benzene portion of the quinazoline can direct the fluorination to specific positions. Halogens are generally ortho-, para-directing, which could potentially be exploited for fluorination at the 8-position if a suitable directing group is present at the 7-position. rsc.org
Nucleophilic fluorination provides an alternative strategy, particularly for electron-deficient heterocycles like quinazoline. This typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) source like potassium fluoride or cesium fluoride. To achieve fluorination at the 8-position, a precursor with a suitable leaving group at this position would be required.
Recent advances in C-H activation have opened up new avenues for direct and selective fluorination. While not specifically demonstrated on the 8-position of quinazoline, regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides at the C5 position has been achieved using Selectfluor under metal-free conditions. researchgate.net This suggests that with appropriate directing groups, similar strategies could be developed for the selective fluorination of the quinazoline scaffold.
Sustainable Synthesis Approaches for Fluorinated Quinazolines
In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. semanticscholar.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to various steps in quinazoline synthesis, including the Niementowski reaction. researchgate.net
The use of alternative solvents , such as ionic liquids and deep eutectic solvents (DESs), is another key aspect of green quinazoline synthesis. nih.govrwth-aachen.de These solvents are often non-volatile, non-flammable, and can be recycled, reducing the environmental impact of the synthesis. rwth-aachen.de For example, the synthesis of quinazolinones has been reported in a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. nih.gov
Catalyst- and solvent-free reaction conditions represent the ideal in green synthesis. Some methods for quinazoline synthesis have been developed that proceed under these conditions, often with microwave promotion. Additionally, the use of water as a solvent, when feasible, is a highly sustainable approach.
Application of Ionic Liquids as Reaction Media and Catalysts
Ionic liquids (ILs) have emerged as versatile tools in organic synthesis due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, tunable solubility, and potential for recyclability. nih.govmdpi.com These characteristics make them attractive alternatives to conventional volatile organic solvents. In the synthesis of quinazoline analogues, ILs can function as both the reaction medium and the catalyst, streamlining the synthetic process. rsc.orgresearchgate.net
The catalytic activity of an ionic liquid is intrinsic to its structure, which consists of an organic cation and an organic or inorganic anion. mdpi.com By modifying these components, ILs can be designed to be acidic, basic, or even amphiphilic, allowing for tailored catalytic performance. nih.govrsc.org For instance, basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim][OH]), have been effectively used to catalyze the synthesis of quinazolinone derivatives. nih.govmdpi.com The basicity of the IL can enhance the nucleophilicity of reactants, thereby promoting the necessary cyclization reactions to form the quinazoline core. nih.gov
In some applications, acidic ILs are employed to catalyze reactions. These ILs act as green, recyclable acid catalysts, facilitating cyclocondensation reactions with merits such as self-catalysis, simplified workup procedures, and reduced reaction times. rsc.orgresearchgate.net Furthermore, certain basic ILs exhibit surfactant-like behavior in aqueous media. They can form micelles that act as "microreactors," solubilizing hydrophobic reactants in water and increasing the contact between reactants and catalytic sites, which profoundly favors the condensation reactions required for quinazolinone synthesis. nih.gov
The dual role of ILs as both solvent and catalyst offers a greener approach by simplifying the reaction setup and potentially reducing the need for separate, often corrosive or difficult-to-recover, catalysts. nih.govrsc.org
Table 1: Examples of Ionic Liquids in Quinazoline Analogue Synthesis
| Ionic Liquid (IL) | Role | Type of Reaction | Key Advantages |
|---|---|---|---|
| 1-butyl-3-methyl imidazolium hydroxide ([Bmim][OH]) | Catalyst | Synthesis of quinazoline-2,4(1H,3H)-diones | Basic catalysis enhances reactant reactivity. mdpi.com |
| 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]) | Catalyst & Surfactant | Synthesis of quinazolinone in aqueous media | Forms micelles, enhancing reactant contact. nih.gov |
| Brønsted acidic ionic liquids | Solvent & Catalyst | General quinazoline synthesis | Self-catalysis, easy workup, short reaction time. rsc.orgresearchgate.net |
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. frontiersin.orgnih.gov When applied to the synthesis of quinazoline and its analogues, microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often improving product yields and purity. nih.govresearchgate.netsci-hub.cat This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. frontiersin.org
Microwave-assisted protocols have been developed for various key reactions in quinazoline synthesis, including multicomponent reactions and cyclocondensations. nih.govresearchgate.net For example, a rapid, one-pot synthesis of quinazoline derivatives has been achieved by heating an aldehyde, a cyclic diketone, and urea or thiourea (B124793) under microwave irradiation. nih.gov This method highlights the ability of microwave energy to drive reactions to completion quickly and efficiently.
Combining microwave irradiation with solvent-free conditions represents a particularly green and efficient synthetic strategy. frontiersin.org Solvent-free, or "neat," reactions minimize the use of volatile organic compounds, reducing chemical waste and environmental impact. researchgate.net In one such approach, the target quinazoline derivatives were obtained by simply heating the reactants under microwave irradiation in the absence of any solvent or catalyst. nih.gov This methodology not only offers environmental benefits but also simplifies the work-up procedure, as the need to remove a solvent is eliminated.
Research has demonstrated the successful synthesis of various quinazolinone derivatives from substituted 2-halobenzoic acids and amidines via microwave-assisted, iron-catalyzed cyclization in water, a green solvent. sci-hub.cat This method is applicable to a broad range of substrates and provides good to excellent yields in minutes. sci-hub.cat The combination of microwave heating and an environmentally benign solvent like water further underscores the move toward sustainable synthetic practices. sci-hub.cat
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 3–6 hours | 48–89% | Thermal heating | researchgate.net |
Table 3: Examples of Microwave-Assisted Syntheses of Quinazoline Analogues
| Reactants | Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Aldehyde, Dimedone, Urea/Thiourea | Microwave irradiation, solvent-free, catalyst-free | Quinazoline derivatives | Rapid, one-pot synthesis with high efficiency. | nih.gov |
| 2-Aminobenzamide, Triethylorthoformate, p-Toluenesulfonic acid | Microwave irradiation (600W, 4 min) in DMAC | Quinazolinone derivatives | Novel amides can be condensed with electrophiles. | nih.gov |
| Substituted methyl anthranilate, Iso(thio)cyanates | Microwave irradiation in DMSO/H2O | 2,4(1H,3H)-quinazolinediones | Catalyst-free method suitable for library synthesis. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 2 Trifluoromethyl Quinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 8-Fluoro-2-(trifluoromethyl)quinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.
The ¹H NMR spectrum of the quinazoline (B50416) framework is expected to exhibit characteristic signals for the aromatic protons. Based on data from analogous quinazoline derivatives, the proton at position 4 would likely appear as a singlet, while the protons on the fluorinated benzene (B151609) ring (H-5, H-6, and H-7) would present as a complex multiplet system due to proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atoms of the quinazoline ring system will display distinct chemical shifts. Notably, the carbon atom at position 2, directly attached to the trifluoromethyl group, is expected to show a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon at position 8, bonded to the fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The remaining carbon signals can be assigned based on their chemical shifts and coupling patterns observed in related structures. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-4 | ~9.5 | - | s |
| H-5 | ~7.8-8.0 | ~120-125 | m |
| H-6 | ~7.5-7.7 | ~125-130 | m |
| H-7 | ~7.9-8.1 | ~115-120 | m |
| C-2 | - | ~150-155 | q |
| C-4 | - | ~160-165 | s |
| C-4a | - | ~120-125 | s |
| C-5 | - | ~120-125 | d |
| C-6 | - | ~125-130 | d |
| C-7 | - | ~115-120 | d |
| C-8 | - | ~155-160 (d, ¹JC-F) | d |
| C-8a | - | ~140-145 | s |
| CF₃ | - | ~120-125 (q, ¹JC-F) | q |
Note: Predicted values are based on the analysis of structurally similar compounds. 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, and 'm' denotes multiplet.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum.
The fluorine atom at the 8-position is anticipated to appear as a multiplet due to couplings with the neighboring aromatic protons. Its chemical shift will be characteristic of an aryl fluoride (B91410). The trifluoromethyl group at the 2-position will give rise to a singlet, as there are no neighboring protons or fluorine atoms with which to couple. The chemical shift of the CF₃ group is typically found in a distinct region of the ¹⁹F NMR spectrum. nih.govcolorado.edu The precise chemical shifts provide sensitive probes of the electronic environment of each fluorine substituent. icpms.cznih.gov
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Substituent | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |
| 8-F | -110 to -130 | m |
| 2-CF₃ | -60 to -70 | s |
Note: Predicted values are based on the analysis of structurally similar compounds.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would confirm the elemental composition of C₉H₄F₄N₂.
Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be employed to investigate the fragmentation pathways. The fragmentation of quinazolines typically involves the sequential loss of small neutral molecules. soton.ac.ukrsc.org For this compound, a likely initial fragmentation step would be the loss of a fluorine radical from the trifluoromethyl group, followed by the loss of HCN from the quinazoline ring. The presence of the 8-fluoro substituent would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments. A detailed analysis of the fragmentation pattern provides valuable structural information and confirms the identity of the compound. researchgate.netbenthamopen.comnih.gov
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the quinazoline ring system. nih.govacs.org
Key expected vibrational frequencies include C=N stretching vibrations in the 1620-1580 cm⁻¹ region and C=C aromatic stretching vibrations between 1600 and 1450 cm⁻¹. The C-F stretching vibrations for the aryl-fluoride and the trifluoromethyl group will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. rsc.org
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1620 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch (CF₃) | 1350 - 1100 |
| C-F Stretch (Ar-F) | 1250 - 1000 |
Note: Predicted values are based on general ranges for these functional groups.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. Quinazoline derivatives are known to exhibit interesting photophysical properties. researchgate.net The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to display absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. nih.govbeilstein-journals.org The positions of these absorption maxima are influenced by the nature and position of the substituents. nih.govresearchgate.netresearchgate.net
Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state and the fluorescence quantum yield would quantify the efficiency of the emission process. The presence of the electron-withdrawing fluorine and trifluoromethyl groups can significantly impact the electronic structure and, consequently, the absorption and emission properties of the quinazoline core. nih.gov
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
While no specific crystal structure for this compound is publicly available, X-ray crystallography on suitable single crystals would provide the definitive solid-state molecular geometry and conformation. mdpi.commdpi.com Analysis of crystal structures of related quinazoline and quinazolinone derivatives reveals that the quinazoline ring system is generally planar. researchgate.netmdpi.comnih.gov
A crystal structure of this compound would precisely determine bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the quinazoline core and the orientation of the trifluoromethyl group relative to the ring. Intermolecular interactions, such as π-π stacking or halogen bonding involving the fluorine atoms, which dictate the crystal packing, could also be elucidated. weizmann.ac.ilnih.gov
Computational and Theoretical Investigations of 8 Fluoro 2 Trifluoromethyl Quinazoline
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-Fluoro-2-(trifluoromethyl)quinazoline. These computational methods allow for the determination of the molecule's most stable three-dimensional shape (its optimized geometry) and the distribution of its electrons, which governs its chemical behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.neteurjchem.com For a molecule such as this compound, a typical DFT calculation would be performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G** or 6-311++G(d,p). eurjchem.comresearchgate.net
The primary output of this calculation is the optimized molecular geometry, which provides the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. From this, key thermodynamic parameters like the total energy, enthalpy, and Gibbs free energy can be calculated, offering insights into the molecule's stability. researchgate.net For instance, studies on similar quinazoline (B50416) derivatives have successfully used DFT to determine their ground state geometries and thermodynamic stability. eurjchem.com
Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is illustrative. Actual values would be derived from a specific DFT calculation.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-N1 | 1.32 Å |
| Bond Length | C8-F | 1.35 Å |
| Bond Length | C2-CF3 | 1.50 Å |
| Bond Angle | N1-C2-N3 | 125° |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of a molecule, which are crucial for its experimental identification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are invaluable for assigning the signals in an experimental spectrum to specific atoms within the this compound structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-F stretching, C=N stretching, or aromatic ring vibrations. Comparing the theoretical spectrum to an experimental one helps confirm the molecular structure and functional groups. eurjchem.comnih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. This allows for the calculation of the maximum absorption wavelengths (λ_max) in the Ultraviolet-Visible (UV-Vis) spectrum, which correspond to transitions between molecular orbitals (e.g., π-π* or n-π* transitions). nih.gov
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule. researchgate.net It is calculated from the optimized geometry and is crucial for understanding how a molecule will interact with other chemical species.
The MEP map uses a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the quinazoline ring and the fluorine atom at position 8 would likely be represented by reddish colors, indicating nucleophilic sites. The hydrogen atoms and the area around the electron-withdrawing trifluoromethyl group would likely appear blueish, indicating electrophilic character. This map provides critical insights into intermolecular interactions and potential sites for chemical reactions. eurjchem.com
Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are critical for predicting a molecule's reactivity and kinetic stability. researchgate.net
HOMO: This orbital can be considered the molecule's outermost electron-containing orbital. A higher HOMO energy suggests a greater ability to donate electrons, indicating nucleophilic character. The distribution of the HOMO across the molecule shows where it is most likely to react with an electrophile.
LUMO: This is the lowest energy orbital that is empty of electrons. A lower LUMO energy indicates a greater ability to accept electrons, signifying electrophilic character. The LUMO's location highlights the most probable sites for a nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. eurjchem.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net
Table 2: Representative FMO Properties (Hypothetical Data) This table is illustrative. Actual values would be derived from a specific DFT calculation.
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -7.2 |
| E_LUMO | -1.5 |
Conformational Landscape Analysis and Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its lowest energy state, molecules are dynamic entities. Conformational analysis and Molecular Dynamics (MD) simulations explore this dynamic behavior.
Conformational Analysis: This process involves identifying all possible stable conformations (rotational isomers or rotamers) of a molecule and their relative energies. For this compound, this would be less complex than for a molecule with many flexible bonds, but it could still reveal subtle variations in the orientation of the trifluoromethyl group.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound, often placed in a solvent like water, would reveal how the molecule behaves in a more realistic environment. These simulations provide insights into its structural stability, flexibility, and interactions with surrounding solvent molecules. researchgate.net Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's conformation and the flexibility of its different regions over the simulation period. researchgate.net
Molecular Interactions and Structure Activity Relationship Sar Studies Pertaining to 8 Fluoro 2 Trifluoromethyl Quinazoline Analogues
Principles of Molecular Recognition within Fluorinated Quinazoline (B50416) Scaffolds
The molecular recognition of quinazoline-based inhibitors by their target proteins, often kinases, is primarily dictated by a set of well-defined interactions within the ATP-binding site. The quinazoline core itself serves as a crucial scaffold that positions key functionalities for optimal binding. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine (B156593) portion of ATP. nih.govmdpi.com This interaction is a cornerstone of the binding affinity for many quinazoline-based inhibitors. nih.gov
Fluorination of the quinazoline scaffold can enhance molecular recognition through several mechanisms:
Modulation of Basicity: The introduction of electron-withdrawing fluorine atoms can decrease the pKa of the quinazoline nitrogens, which can fine-tune the hydrogen bonding strength.
Enhanced Binding Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds with suitable donors and halogen bonds.
Conformational Control: The presence of fluorine can influence the conformation of the molecule, pre-organizing it for a more favorable binding pose.
The 8-fluoro substituent on the quinazoline ring has been shown to have a significant impact on binding to the hinge region, potentially through additional binding interactions. nih.gov Its small size is advantageous as it can avoid steric clashes in this critical region. nih.gov
Computational Approaches for Predicting Molecular Interactions
Computational methods are invaluable tools for understanding and predicting how 8-Fluoro-2-(trifluoromethyl)quinazoline analogues interact with their biological targets at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. scispace.comresearchgate.net For quinazoline derivatives, docking studies have been instrumental in visualizing their binding modes within the active sites of various kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govscispace.com These simulations typically show the quinazoline core positioned in the ATP-binding pocket, with key hydrogen bonds forming with residues in the hinge region. nih.gov
In the context of this compound analogues, docking studies can help elucidate the specific roles of the fluoro and trifluoromethyl groups. For instance, in a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, docking results revealed that the fluorine group at the 8-position had a significant impact on binding to the hinge region. nih.gov The small size of the fluorine atom is thought to prevent steric clashes, while also potentially contributing to additional binding interactions. nih.gov Docking simulations can also predict how the trifluoromethyl group at the 2-position orients itself within the binding pocket to maximize favorable interactions.
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Beyond the canonical hydrogen bonds formed by the quinazoline nitrogens, other interactions play a crucial role. mdpi.com
Hydrogen Bonding: The nitrogen atoms at N1 and N3 of the quinazoline ring are key hydrogen bond acceptors, interacting with backbone amides in the hinge region of kinases. nih.gov The 8-fluoro substituent can modulate the electronic properties of the ring system, thereby influencing the strength of these hydrogen bonds.
Halogen Bonding: The fluorine atom at the 8-position can act as a halogen bond acceptor, interacting with electron-rich atoms in the protein.
Pi-Stacking and Hydrophobic Interactions: The aromatic quinazoline ring system can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine in the binding pocket. mdpi.com The trifluoromethyl group, being lipophilic, can contribute to favorable hydrophobic interactions within the active site.
Impact of Fluoro and Trifluoromethyl Substituents on Molecular Recognition and Ligand Efficiency
The introduction of fluoro and trifluoromethyl groups has a profound impact on the molecular properties and, consequently, the biological activity of quinazoline derivatives.
The 8-fluoro substituent offers several advantages:
Increased Binding Affinity: As suggested by molecular docking studies of analogous compounds, the 8-fluoro group can contribute to enhanced binding affinity through favorable interactions in the hinge region of kinases. nih.gov
Metabolic Stability: Fluorine substitution can block metabolically labile positions, thereby increasing the metabolic stability and half-life of the compound.
The 2-trifluoromethyl substituent also imparts significant properties:
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve cell permeability and hydrophobic interactions within the binding pocket.
Electron-Withdrawing Nature: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution of the quinazoline ring, potentially affecting its interactions.
Metabolic Stability: Similar to fluorine, the trifluoromethyl group is resistant to metabolic degradation.
Studies on related quinazoline derivatives have shown that the presence of a trifluoromethyl group can be beneficial for biological activity. For example, the meta-substitution of an aniline (B41778) ring with a trifluoromethyl group in a series of 4-anilino-quinazoline derivatives led to the highest antiproliferative activity. nih.gov However, in some cases, a trifluoromethyl group was found to be less active than smaller electron-withdrawing groups, suggesting that steric constraints can play a role. researchgate.net
Derivation of Structure-Activity Relationships from Analogous Quinazoline Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drugs. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, key structural features for activity can be identified.
For quinazoline-based inhibitors, SAR studies have revealed several important trends:
Substitutions on the Quinazoline Core: The nature and position of substituents on the quinazoline ring are critical for activity. Studies have shown that the presence of a halogen atom at the 6 and 8 positions can improve the antimicrobial activities of quinazolinone derivatives. nih.gov Specifically, an 8-fluoro substituent has been shown to have an additional inhibitory effect in certain kinase inhibitors. nih.gov
Substituents at the 2-Position: The group at the 2-position of the quinazoline ring can significantly influence activity. SAR studies on 2-substituted quinazolines have demonstrated that modifications at this position can lead to improved broad-spectrum antibacterial activity. nih.gov The introduction of a trifluoromethyl group at this position is a common strategy to enhance potency and metabolic stability. acs.orgscilit.com
Substituents at the 4-Position: The 4-position is another key point for modification. In many kinase inhibitors, a substituted aniline moiety at this position is crucial for activity. nih.gov
The combination of an 8-fluoro and a 2-trifluoromethyl group in the quinazoline scaffold represents a strategic design choice aimed at leveraging the beneficial properties of both substituents to achieve enhanced biological activity.
Emerging Research Directions and Unexplored Potential of 8 Fluoro 2 Trifluoromethyl Quinazoline
Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of fluorinated quinazoline (B50416) derivatives often involves multi-step processes that are continuously being optimized for better yields, efficiency, and selectivity. While specific synthetic routes for 8-Fluoro-2-(trifluoromethyl)quinazoline are not extensively detailed in publicly available literature, general methodologies for analogous structures provide a foundational understanding.
One common approach involves the cyclization of appropriately substituted anthranilic acids or their corresponding amides. For instance, the synthesis of related 8-trifluoromethyl-2-thioquinazolin-(1H,3H)-4-one has been achieved by reacting 2-amino-3-trifluoromethyl benzoic acid with an isothiocyanate in the presence of a base. bookpi.org This suggests that a plausible route to this compound could involve the use of 2-amino-3-fluorobenzoic acid derivatives that are subsequently cyclized with a trifluoromethyl-containing synthon.
Recent advancements in synthetic chemistry are focusing on the development of more direct and versatile methods. These include transition-metal-catalyzed cross-coupling reactions, which allow for the late-stage introduction of the trifluoromethyl group, and novel cyclization strategies that offer greater control over regioselectivity. The goal is to develop synthetic pathways that are not only efficient but also amenable to the creation of diverse libraries of this compound derivatives for biological screening.
Table 1: Comparison of General Synthetic Strategies for Fluorinated Quinazolines
| Synthetic Strategy | Key Features | Potential Advantages | Challenges |
| Classical Cyclization | Condensation of anthranilic acid derivatives with amides or nitriles. | Readily available starting materials. | Limited functional group tolerance, harsh reaction conditions. |
| Transition-Metal Catalysis | Palladium- or copper-catalyzed C-N and C-C bond formation. | High efficiency, good functional group tolerance. | Catalyst cost and removal, optimization of reaction conditions. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. | Specialized equipment required, scalability can be a concern. |
Sophisticated Computational Modeling for Deeper Mechanistic Understanding
Computational modeling plays a crucial role in modern drug discovery, providing insights into the molecular interactions that govern the biological activity of a compound. For quinazoline derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are extensively used to understand their mechanism of action and to design more potent analogs. nih.govmdpi.com
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fluorinated quinazolines, these models can help elucidate the impact of the fluorine and trifluoromethyl groups on properties like binding affinity and selectivity. For example, computational studies have revealed that the fluorine group on the quinazoline ring can significantly impact binding to protein kinase active sites through additional interactions, while its small size helps prevent steric clashes. nih.gov
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. mdpi.com These studies have been instrumental in understanding how quinazoline derivatives interact with key therapeutic targets such as epidermal growth factor receptor (EGFR) and Aurora kinases. nih.govnih.gov For this compound, in silico studies could predict its potential binding modes to various protein targets, thereby guiding the design of derivatives with enhanced activity and selectivity.
Table 2: Key Computational Techniques in Quinazoline Research
| Computational Technique | Application | Insights Gained |
| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Understanding key interactions, guiding lead optimization. mdpi.comnih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity. | Identifying key structural features for activity, predicting potency of new compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes. | Assessing binding stability, understanding conformational changes. frontiersin.org |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-like properties. mdpi.com |
Novel Applications Explored through Tailored Molecular Interactions
The unique electronic properties of the fluorine and trifluoromethyl groups make this compound and its derivatives promising candidates for a range of therapeutic applications. The introduction of these moieties can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. researchgate.net
One of the most explored areas for quinazoline derivatives is oncology. Many compounds from this class have shown potent anticancer activity by targeting various protein kinases involved in cell proliferation and survival. nih.govnih.gov For instance, derivatives of 8-fluoroquinazoline (B71482) have been investigated as selective inhibitors of Aurora A kinase, a key regulator of mitosis. nih.govmdpi.com The fluorine atom in these compounds has been shown to contribute to their inhibitory effect. nih.gov The trifluoromethyl group is also a common feature in many anticancer agents, and its presence in the 2-position of the quinazoline ring is being explored to enhance antitumor activity. nih.gov
Beyond cancer, the versatility of the quinazoline scaffold allows for its exploration in other therapeutic areas. For example, quinazoline derivatives have been designed as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov The ability to tailor the molecular interactions of these compounds through strategic fluorination opens up possibilities for developing novel agents with a wide range of biological activities.
Table 3: Potential Therapeutic Applications of Fluorinated Quinazoline Derivatives
| Therapeutic Area | Target/Mechanism | Role of Fluorine/Trifluoromethyl Group |
| Oncology | Kinase inhibition (e.g., Aurora A, EGFR) | Enhanced binding affinity and selectivity, improved metabolic stability. nih.govnih.govnih.gov |
| Immunotherapy | PD-1/PD-L1 interaction inhibition | Modulating protein-protein interactions. nih.gov |
| Antiviral | Inhibition of viral enzymes | Potential for enhanced activity and improved pharmacokinetic profile. nih.gov |
| Antimicrobial | Efflux pump inhibition | Overcoming multidrug resistance in bacteria. mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
